molecular formula C15H11FN2OS2 B2763342 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895488-28-5

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2763342
CAS No.: 895488-28-5
M. Wt: 318.38
InChI Key: GQJNOAPPWCWPGS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic benzothiazole derivative of significant interest in early-stage pharmacological research, particularly in oncology. The compound features a fluorinated benzothiazole core, a scaffold widely recognized for its potent and selective antitumor properties in investigative studies . Research on analogous fluorinated benzothiazoles has demonstrated remarkable in vitro efficacy against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, and renal carcinomas . The proposed mechanism of action for this class of compounds involves the inhibition of tumor-associated carbonic anhydrases , metalloenzymes that are promising targets for combating hypoxic tumors . Some benzothiazole derivatives are also investigated for their potential as antivirals and antimicrobials, highlighting the versatility of this chemical class in drug discovery . This product is intended for research and development purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJNOAPPWCWPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 4-Fluorobenzo[d]thiazol-2-amine

Route : Reacting 4-fluorobenzo[d]thiazol-2-amine with 2-(phenylthio)acetyl chloride.
Procedure :

  • Synthesis of 2-(phenylthio)acetyl chloride : Thiophenol is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine).
  • Amide bond formation : The acyl chloride is coupled with 4-fluorobenzo[d]thiazol-2-amine in dichloromethane (DCM) at 0–25°C for 6–12 hours.

Optimization :

  • Catalyst : 4-Dimethylaminopyridine (DMAP) improves yields to >80%.
  • Solvent : Polar aprotic solvents (e.g., DMF) reduce side reactions.

Challenges :

  • Competing hydrolysis of the acyl chloride requires anhydrous conditions.
  • Rotamer formation observed in NMR spectra due to restricted rotation around the acetamide bond.

Palladium-Catalyzed Cross-Coupling

Route : Introducing the phenylthio group via Suzuki-Miyaura coupling.
Procedure :

  • Substrate preparation : 2-Bromo-4-fluorobenzo[d]thiazole is synthesized via bromination of 4-fluorobenzo[d]thiazole.
  • Coupling reaction : The bromide reacts with phenylthiol boronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 90°C.

Key Data :

Parameter Value Source
Yield 72–85%
Catalyst loading 2 mol% Pd(PPh₃)₄
Reaction time 12–24 hours

Advantages :

  • High regioselectivity for the thioether group.
  • Tolerates electron-withdrawing substituents on the benzene ring.

Oxidative Thiolation of sp³ C-H Bonds

Route : Direct introduction of the phenylthio group via C-H activation.
Procedure :

  • Substrate : N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is treated with diphenyl disulfide in the presence of tert-butyl hydroperoxide (TBHP) and 4Å molecular sieves.
  • Conditions : Reaction proceeds at 120°C for 6 hours in acetonitrile.

Mechanism :

  • TBHP generates thiyl radicals, enabling hydrogen abstraction and C-S bond formation.

Performance :

  • Yield : 65–78%.
  • Byproducts : Over-oxidation to sulfones (<5%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic substitution 80–85 95–98 High Moderate
Palladium coupling 72–85 90–95 Moderate Low
Oxidative thiolation 65–78 85–90 Low High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the thiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives or amines.

    Substitution: Substituted aromatic or thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The compound’s analogs differ in substituents on the benzothiazole ring, thiazolidinedione core, or aryl groups. Key comparisons include:

Table 1: Substituent Variations and Physical Properties
Compound ID Substituents (Benzothiazole/Thiazolidinedione) Melting Point (°C) HPLC Purity (%) LCMS (m/z) Source
GB30 (Target) 4-Fluoro benzothiazole; Phenylthio 272–274 95.28 412.0
GB31 6-Methyl benzothiazole; 4-Bromo-benzylidene 292–294 95.35 487.9
GB33 6-Fluoro benzothiazole; 4-Chloro-benzylidene 290–292 95.97 445.9
4a () 6-Nitro benzothiazole; 4-Fluoro-benzylidene 199–201 N/A 458.37
PB9 () 6-Fluoro benzothiazole; Pyridinylmethylene 265 N/A 425.9
107b () 4-Methyl thiazole; m-Tolyl Not reported N/A N/A

Key Observations :

  • Fluorine vs. Nitro Substitutions : GB30 (4-fluoro) and 4a (6-nitro) show distinct electronic effects; the nitro group in 4a increases polarity, reflected in its lower melting point (199–201°C vs. 272–274°C for GB30) .
  • Halogenated Derivatives : GB33 (4-chloro) and GB31 (4-bromo) exhibit higher melting points (>290°C) than GB30, likely due to stronger intermolecular halogen interactions .
  • Thioether vs.
Table 2: Bioactivity of Selected Analogs
Compound ID Bioactivity (Reported) MIC (μg/mL) Source
107b () Antibacterial (S. aureus, E. coli) 12.5–6.25
4c () Anticancer (VEGFR-2 inhibition potential) Not quantified
PB9 () Histone-binding ligand (mechanistic study) N/A

Key Insights :

  • Antibacterial Activity : Compounds like 107b (m-tolyl substituent) show broad-spectrum activity, suggesting that electron-donating groups enhance membrane penetration .
  • Anticancer Potential: Analogs with nitro groups (e.g., 4a–4d in ) are designed for VEGFR-2 inhibition, where the nitro moiety may act as a hydrogen-bond acceptor .
  • Binding Affinity : Thiazolidinedione-containing analogs (e.g., PB9) exhibit strong interactions with histones due to their planar, conjugated systems, whereas GB30’s phenylthio group may favor hydrophobic interactions .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a benzo[d]thiazole core with a fluorine substituent and a phenylthioacetamide group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

PropertyValue
Common NameThis compound
Molecular FormulaC15_{15}H12_{12}FN3_{3}OS
Molecular Weight293.33 g/mol
CAS Number1216920-31-8

Antimicrobial Properties

Research indicates that thiazole derivatives, including those similar to this compound, often exhibit significant antimicrobial activity. Studies have shown that compounds with thiazole structures can inhibit bacterial growth and possess antifungal properties, suggesting potential applications in treating infections.

Acetylcholinesterase Inhibition

Preliminary studies have suggested that compounds with similar structural motifs may act as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on AChE activity . The mechanism likely involves binding to the active site of the enzyme, thereby preventing acetylcholine breakdown.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Compounds that share structural similarities with this compound have shown cytotoxic effects against various cancer cell lines in vitro. For example, studies have reported that modifications on the thiazole ring can enhance selectivity and potency against specific cancer types .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated several thiazole derivatives for their antimicrobial efficacy against a range of pathogens. Results indicated that compounds with a benzo[d]thiazole moiety exhibited superior activity compared to those without this feature. The study highlighted this compound as a promising candidate for further investigation.
  • Neuroprotective Effects : In another study focusing on neuroprotective agents, derivatives similar to this compound were tested for their ability to inhibit AChE. The findings suggested that these compounds could improve cognitive function by increasing acetylcholine levels in the brain, thus supporting their potential use in Alzheimer's therapy .
  • Cytotoxicity Against Cancer Cells : A series of experiments were conducted to assess the cytotoxic effects of thiazole derivatives on different cancer cell lines. The results demonstrated that certain modifications led to enhanced antiproliferative activity, indicating that this compound could be optimized for better efficacy against tumors .

Q & A

Q. What are the key synthetic routes for preparing N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide?

  • Methodology : The compound is synthesized via multi-step reactions. First, 2-(phenylthio)acetic acid is prepared by reacting thiophenol with 2-bromoacetic acid in a basic medium. Next, 4-fluorobenzo[d]thiazol-2-amine is acylated with 2-(phenylthio)acetyl chloride (generated using oxalyl chloride). Reactions are conducted under inert atmospheres (N₂/Ar) with solvents like DMF or dichloromethane. Catalysts such as triethylamine may enhance yields. Final purification involves column chromatography or recrystallization .
  • Critical Parameters : Temperature control (e.g., 0–5°C for acylation), solvent polarity, and stoichiometric ratios of reagents significantly impact yields (typically 24–55%).

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify molecular connectivity (e.g., fluorine coupling in the benzo[d]thiazole ring and thioether linkage).
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups like C=O (amide I band ~1650 cm⁻¹) and C-S (thioether ~600 cm⁻¹) .
    • Purity Assessment :
      Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents monitors reaction progress. HPLC or melting-point analysis ensures >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Variables for Optimization :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acylation steps.
  • Catalysts : Triethylamine or DMAP accelerates acetyl chloride formation.
  • Temperature : Controlled heating (40–60°C) during cyclization steps improves thiazole ring formation.
    • Case Study :
      Substituting DMF with dichloromethane increased yields from 35% to 48% in analogous thiazole-acetamide syntheses by reducing side reactions .

Q. What biological targets are hypothesized for this compound?

  • Proposed Mechanisms :
  • Enzyme Inhibition : The fluorinated thiazole core may inhibit kinases (e.g., EGFR) or proteases by binding to ATP pockets or catalytic sites.
  • Receptor Modulation : The phenylthio group could interact with cysteine residues in GPCRs or nuclear receptors.
    • Supporting Evidence :
      Analogous compounds with fluorobenzo[d]thiazole moieties showed IC₅₀ values of 2–10 µM against cancer cell lines via tubulin disruption .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Strategies :
  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin).
  • Structural Confirmation : Re-examine compound purity via XRD or LC-MS to rule out degradation.
  • SAR Analysis : Compare activity of derivatives (e.g., replacing fluorine with methoxy groups reduces potency by 3-fold ).

Q. What computational methods are used to predict binding interactions with biological targets?

  • Approaches :
  • Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For example, docking studies suggest hydrogen bonding between the acetamide carbonyl and EGFR’s Lys721 .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results.

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